

Application Notes and Protocols for Calculating Thermal Maturity Using Dimethylphenanthrene Ratios

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethylphenanthrene

Cat. No.: B075243

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the thermal maturity of geological samples, such as source rocks and crude oils, using dimethylphenanthrene (DMP) ratios. Thermal maturity assessment is a critical aspect of petroleum geochemistry and plays a significant role in understanding the history of sedimentary basins and identifying potential hydrocarbon reservoirs.

Introduction

Phenanthrene and its alkylated homologs are common constituents of the aromatic fraction of crude oils and source rock extracts. With increasing thermal stress, the distribution of different isomers of alkylated phenanthrenes changes in a predictable manner. This is due to the varying thermal stabilities of the isomers. Ratios of specific, more stable to less stable, dimethylphenanthrene isomers can therefore be used as reliable indicators of thermal maturity. These geochemical parameters are particularly useful in the mature to post-mature stages of hydrocarbon generation, where other biomarkers may have been destroyed.

The most widely used maturity parameters are based on methylphenanthrenes (MPs), such as the Methylphenanthrene Index (MPI-1) and the Methylphenanthrene Ratio (MPR). However, dimethylphenanthrene (DMP) ratios can provide additional and sometimes more reliable information, especially at higher maturity levels.

Data Presentation: Dimethylphenanthrene and Methylphenanthrene Maturity Parameters

The following table summarizes key maturity parameters derived from methylphenanthrene and dimethylphenanthrene isomers and their correlation with vitrinite reflectance (%Ro), a standard measure of thermal maturity. It is important to note that the correlation between these ratios and %Ro can be influenced by factors such as the type of organic matter (kerogen type) and the heating rate of the sedimentary basin.

Maturity Parameter	Formula	Correlation with Vitrinite Reflectance (%Ro)	Applicable Maturity Range
Methylphenanthrene Index 1 (MPI-1)	$1.5 * (2\text{-MP} + 3\text{-MP}) / (P + 1\text{-MP} + 9\text{-MP})$	$Rc = 0.60 * MPI-1 + 0.40$ (for Type III kerogen)	0.65% - 1.35% Ro
Methylphenanthrene Ratio (MPR)	$2\text{-MP} / 1\text{-MP}$	Increases with increasing maturity.	Broad range, particularly useful at higher maturities.
Dimethylphenanthrene Ratio 1 (DMPR 1)	$(2,7\text{-DMP} + 2,6\text{-DMP}) / (1,7\text{-DMP} + 2,5\text{-DMP} + 1,3\text{-DMP})$	Increases with increasing maturity.	Mature to post-mature stages.
Dimethylphenanthrene Ratio 2 (DMPR 2)	$4\text{-MDBT} / 1\text{-MDBT}$ (using methyldibenzothiophene as a proxy)	Increases steadily with increasing maturity levels.	Peak oil to gas condensate generation stages.
Calculated Vitrinite Reflectance (Rc)	$Rc = -0.46 * MPI-1 + 0.96$ (for certain marine source rocks)	Provides a calculated %Ro value.	Varies with kerogen type.

Note: P = Phenanthrene, MP = Methylphenanthrene, DMP = Dimethylphenanthrene, MDBT = Methyldibenzothiophene. The correlation equations can vary between different sedimentary basins and kerogen types.

Experimental Protocols

This section details the methodology for the extraction and analysis of dimethylphenanthrenes from source rock or sediment samples.

Sample Preparation and Extraction

Objective: To extract the soluble organic matter (bitumen) from the rock matrix.

Materials:

- Pulverized source rock/sediment sample (approx. 100g)
- Soxhlet extraction apparatus
- Cellulose extraction thimbles
- Dichloromethane (DCM) or a mixture of DCM and methanol (93:7 v/v)
- Rotary evaporator
- Glass vials

Protocol:

- Accurately weigh approximately 50-100g of the powdered rock sample and place it into a pre-extracted cellulose thimble.
- Place the thimble into the Soxhlet extractor.
- Add the extraction solvent (DCM or DCM:Methanol mixture) to the boiling flask.
- Extract the sample for 24-72 hours, ensuring a siphon rate of at least 4-6 cycles per hour.
- After extraction, allow the apparatus to cool.
- Carefully remove the boiling flask containing the bitumen extract.

- Concentrate the extract using a rotary evaporator at a temperature below 35°C until the solvent is nearly all removed.
- Transfer the concentrated extract to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen.
- Determine the weight of the total extract.

Fractionation of the Extract

Objective: To separate the extracted bitumen into saturate, aromatic, and polar fractions.

Materials:

- Chromatography column
- Silica gel (activated at 120°C for 2 hours)
- Alumina (activated at 200°C for 2 hours)
- n-hexane
- Dichloromethane (DCM)
- Methanol
- Glass wool
- Collection vials

Protocol:

- Prepare a chromatography column by placing a small plug of glass wool at the bottom and then packing it with a slurry of activated silica gel in n-hexane, followed by a layer of activated alumina.
- Dissolve a known amount of the bitumen extract in a minimal volume of n-hexane and load it onto the top of the column.

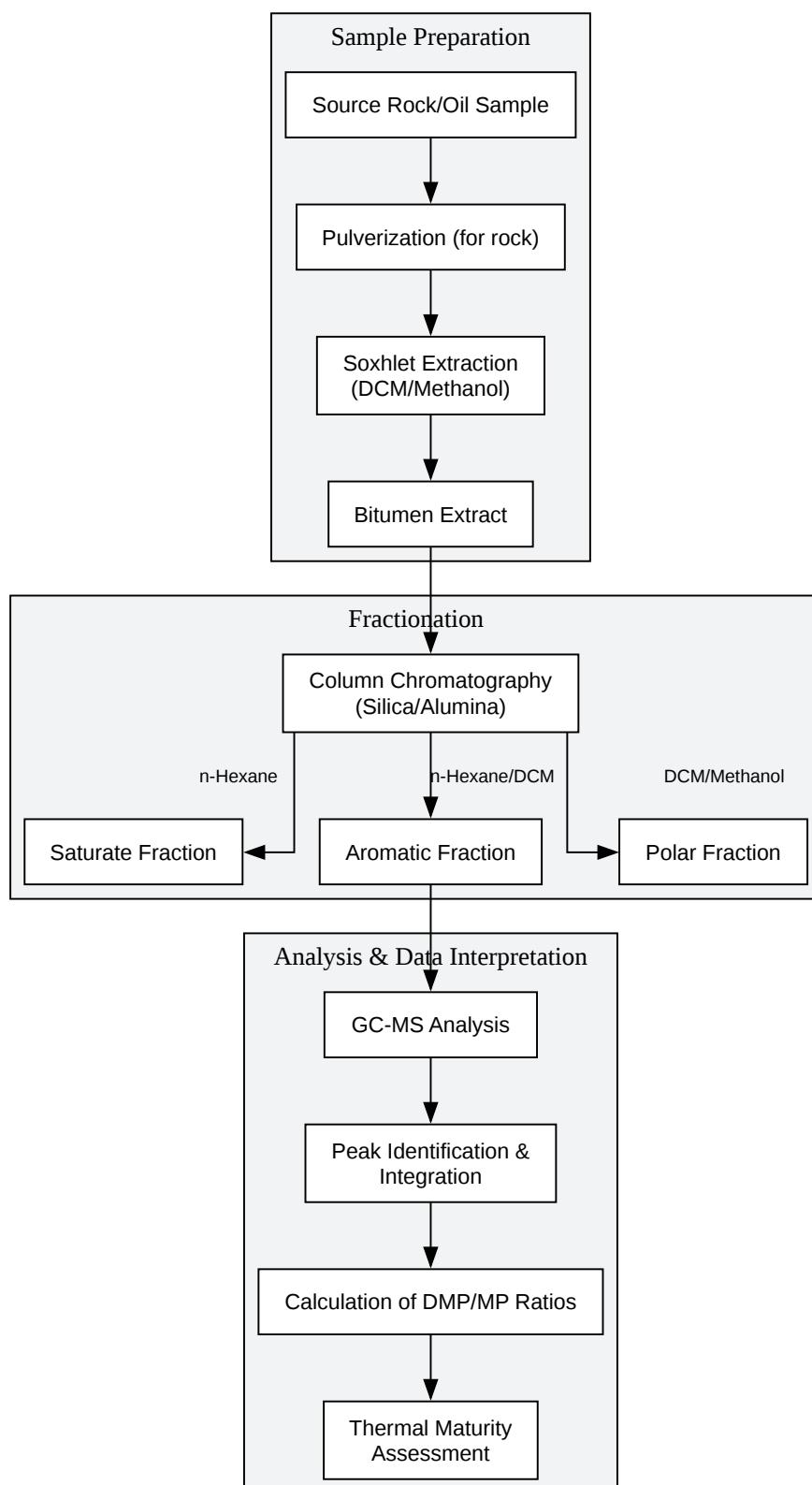
- Elute the saturate fraction with approximately 2-3 column volumes of n-hexane. Collect this fraction in a pre-weighed vial.
- Elute the aromatic fraction with approximately 2-3 column volumes of a mixture of n-hexane and DCM (e.g., 70:30 v/v). Collect this fraction, which contains the phenanthrenes, in a separate pre-weighed vial.
- Elute the polar fraction (resins and asphaltenes) with a mixture of DCM and methanol (e.g., 50:50 v/v). This fraction is typically not used for maturity analysis.
- Concentrate the saturate and aromatic fractions separately under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

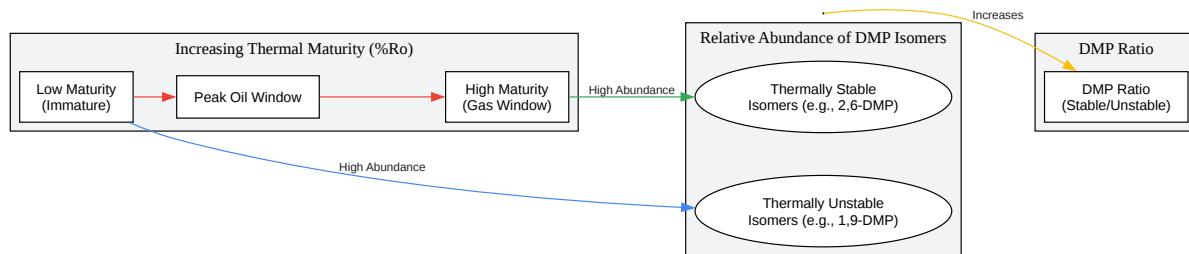
Objective: To identify and quantify the different dimethylphenanthrene isomers in the aromatic fraction.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
- Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection: Splitless injection of 1 μ L of the aromatic fraction (dissolved in DCM).
- Inlet Temperature: 280°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.


- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 4°C/min to 310°C, hold for 15 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity for target compounds. Monitor the molecular ion for phenanthrene (m/z 178), methylphenanthrenes (m/z 192), and dimethylphenanthrenes (m/z 206).

Data Analysis:


- Identify the individual methylphenanthrene and dimethylphenanthrene isomers based on their retention times and mass spectra by comparing them to known standards or literature data.
- Integrate the peak areas of the identified isomers from the chromatograms.
- Calculate the maturity parameters using the formulas provided in the data presentation table.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of using dimethylphenanthrene ratios for thermal maturity assessment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermal maturity assessment.

[Click to download full resolution via product page](#)

Caption: Relationship between DMP isomers and thermal maturity.

- To cite this document: BenchChem. [Application Notes and Protocols for Calculating Thermal Maturity Using Dimethylphenanthrene Ratios]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075243#calculating-maturity-parameters-using-dimethylphenanthrene-ratios\]](https://www.benchchem.com/product/b075243#calculating-maturity-parameters-using-dimethylphenanthrene-ratios)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com